(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide
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Overview
Description
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromo-substituted phenoxy group and an acetamido-imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the bromo-substituted phenoxy precursor. This precursor is then reacted with acetamido-imino intermediates under controlled conditions to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo-substituted phenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-ETHYLBUTANAMIDE is unique due to its specific structural features, such as the bromo-substituted phenoxy group and the acetamido-imino linkage. These features confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C15H20BrN3O3 |
---|---|
Molecular Weight |
370.24 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-ethylbutanamide |
InChI |
InChI=1S/C15H20BrN3O3/c1-4-17-14(20)8-11(3)18-19-15(21)9-22-13-6-5-12(16)7-10(13)2/h5-7H,4,8-9H2,1-3H3,(H,17,20)(H,19,21)/b18-11+ |
InChI Key |
HGRYRRDYOHQQOM-WOJGMQOQSA-N |
Isomeric SMILES |
CCNC(=O)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Br)C)/C |
Canonical SMILES |
CCNC(=O)CC(=NNC(=O)COC1=C(C=C(C=C1)Br)C)C |
Origin of Product |
United States |
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